1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(naphthalen-1-ylmethyl)piperazine with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)piperazine: Lacks the 2-bromophenyl group, resulting in different chemical and biological properties.
4-(Naphthalen-1-ylmethyl)piperazine: Similar structure but with variations in the substitution pattern.
Uniqueness
1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the 2-bromophenyl and naphthalen-1-ylmethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H23BrN2 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23BrN2/c23-22-11-4-2-7-20(22)17-25-14-12-24(13-15-25)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2 |
InChI Key |
NBLSAVGABBDBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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